molecular formula C19H13N3O3 B5776392 3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide

3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide

Cat. No. B5776392
M. Wt: 331.3 g/mol
InChI Key: SKYMIPRUFZVPAX-SOFGYWHQSA-N
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Description

3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide, also known as FPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPA is a synthetic compound that is used in various biological and chemical research studies.

Scientific Research Applications

3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide has various scientific research applications due to its unique chemical structure and properties. 3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide is used as a fluorescent probe to study protein-protein interactions, enzyme kinetics, and drug-target interactions. 3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide is also used as a chemical tool to study the biological pathways involved in various diseases such as cancer and Alzheimer's disease. 3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide has been shown to inhibit the activity of various enzymes such as histone deacetylase and carbonic anhydrase, which are involved in the development of cancer and other diseases.

Mechanism of Action

The mechanism of action of 3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide involves the binding of the compound to the active site of the enzyme or protein of interest. 3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide is a competitive inhibitor of various enzymes, which means that it competes with the substrate for the active site of the enzyme. 3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide also binds to proteins involved in various biological pathways, which results in the modulation of their activity.
Biochemical and Physiological Effects:
3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide has various biochemical and physiological effects depending on the enzyme or protein of interest. 3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide has been shown to inhibit the growth of cancer cells by inhibiting the activity of histone deacetylase, which is involved in the regulation of gene expression. 3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide has also been shown to modulate the activity of carbonic anhydrase, which is involved in the regulation of pH in the body.

Advantages and Limitations for Lab Experiments

3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide has various advantages and limitations for lab experiments. One of the advantages of 3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide is its high selectivity and sensitivity towards the enzyme or protein of interest. 3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide is also a fluorescent probe, which makes it easy to detect and quantify. However, 3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide has some limitations such as its low solubility in water, which makes it challenging to use in biological assays. 3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide is also a synthetic compound, which means that it may not mimic the natural substrate of the enzyme or protein of interest.

Future Directions

There are various future directions for the research on 3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide. One of the future directions is the development of 3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide analogs with improved solubility and selectivity towards the enzyme or protein of interest. Another future direction is the application of 3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease. 3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide can also be used in the development of new diagnostic tools for the detection of various diseases.
Conclusion:
In conclusion, 3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide is a synthetic compound that has various scientific research applications. 3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide is used as a fluorescent probe and chemical tool to study various biological pathways involved in diseases such as cancer and Alzheimer's disease. 3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide has a unique chemical structure and properties that make it a valuable tool in various research studies. However, 3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide has some limitations, and there is a need for further research to optimize its properties and applications.

Synthesis Methods

The synthesis of 3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide involves the reaction of 2-(3-pyridinyl)-1,3-benzoxazol-5-amine and 3-(2-furyl)acryloyl chloride in the presence of a base. The reaction results in the formation of 3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide, which is then purified using various techniques such as column chromatography and recrystallization. The purity and yield of 3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide can be optimized by modifying the reaction conditions.

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c23-18(8-6-15-4-2-10-24-15)21-14-5-7-17-16(11-14)22-19(25-17)13-3-1-9-20-12-13/h1-12H,(H,21,23)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYMIPRUFZVPAX-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(furan-2-yl)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]prop-2-enamide

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